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Arsenazo I trihydrate

Cat. No.: B13709352
M. Wt: 602.4 g/mol
InChI Key: JSLVFKOGGOXGOS-UHFFFAOYSA-N
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Description

Historical Evolution and Significance as a Metallochromic Indicator

Arsenazo I has a significant history as a reagent in analytical chemistry. It was developed as part of a group of reagents, including Thorin and Arsenazo III, for the analytical determination of various elements. americanelements.comscience.gov Its primary utility lies in its ability to form colored complexes with a wide array of metal ions, including but not limited to uranium(IV), thorium(IV), zirconium(IV), scandium(III), lanthanum(III), aluminum(III), and calcium(II). chemicalbook.com This property made it a valuable tool for photometric determination of these metals. chemicalbook.com

The significance of Arsenazo I also extends to complexometric titrations, where it serves as an indicator for determining metals like plutonium and thorium. chemicalbook.com A key aspect of its application is the ability to achieve selectivity for specific metal ions by carefully controlling the pH of the solution. chemicalbook.com For instance, thorium can be determined in the presence of rare earth metals, and zirconium and thorium can be quantified in the presence of uranium by adjusting the reaction conditions. chemicalbook.com While its analytical sensitivity is considered high, its prominence has seen a decline with the advent of more sensitive reagents. chemicalbook.com

Comparative Analysis with Related Chromogenic Reagents (e.g., Arsenazo III)

The evolution of analytical reagents has led to the development of compounds with improved characteristics. A pertinent comparison can be made between Arsenazo I and its structural relative, Arsenazo III. chemicalbook.com Arsenazo III has largely superseded Arsenazo I in many applications due to its superior analytical properties. chemicalbook.com

Arsenazo III generally forms more stable complexes with metal ions and exhibits higher molar absorptivity, which translates to greater analytical sensitivity. chemicalbook.comnih.gov This is particularly evident in the determination of calcium, where Arsenazo III has been shown to improve the reliability and stability of routine serum calcium assays compared to other reagents. nih.govannlabmed.org While Arsenazo I forms a simple 1:1 complex with calcium, Arsenazo III can form several types of complexes. aut.ac.nz

The operational conditions also differ. Arsenazo III is often used in slightly acidic conditions for calcium determination, which enhances calibration stability by reducing interference from atmospheric carbon dioxide absorption. annlabmed.org In contrast, the selectivity of Arsenazo I is heavily dependent on pH adjustment to differentiate between various metal ions. chemicalbook.com

Table 1: Comparative Analysis of Arsenazo I and Arsenazo III

Feature Arsenazo I Arsenazo III
Complex Stability Lower stability compared to Arsenazo III complexes. chemicalbook.com Forms more stable complexes with metal ions. chemicalbook.com
Analytical Sensitivity High, but lower than Arsenazo III. chemicalbook.com Greater analytical sensitivity due to higher molar absorptivity. chemicalbook.comnih.gov
Selectivity Achieved by controlling the pH of the solution. chemicalbook.com High specificity for certain ions like calcium; can be used in acidic medium to reduce interferences. nih.govannlabmed.org
Primary Applications Photometric determination of various metals, indicator in complexometric titrations. chemicalbook.com Spectrophotometric determination of calcium, uranium, thorium, and rare earth elements. nih.govchemical-suppliers.eunih.gov
Prevalence in Modern Use Importance has decreased in analytical practice. chemicalbook.com Widely used, particularly in clinical chemistry for calcium determination. nih.govannlabmed.orgijmb.in

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H19AsN2O14S2 B13709352 Arsenazo I trihydrate

Properties

Molecular Formula

C16H19AsN2O14S2

Molecular Weight

602.4 g/mol

IUPAC Name

3-[(2-arsonophenyl)diazenyl]-4,5-dihydroxynaphthalene-2,7-disulfonic acid;trihydrate

InChI

InChI=1S/C16H13AsN2O11S2.3H2O/c20-12-7-9(31(25,26)27)5-8-6-13(32(28,29)30)15(16(21)14(8)12)19-18-11-4-2-1-3-10(11)17(22,23)24;;;/h1-7,20-21H,(H2,22,23,24)(H,25,26,27)(H,28,29,30);3*1H2

InChI Key

JSLVFKOGGOXGOS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)N=NC2=C(C3=C(C=C(C=C3C=C2S(=O)(=O)O)S(=O)(=O)O)O)O)[As](=O)(O)O.O.O.O

Origin of Product

United States

Advanced Complexation Chemistry and Coordination Principles of Arsenazo I Trihydrate

Ligand Architecture and Chelation Sites

Arsenazo I, systematically named 3-[(2'-arsonophenyl)azo]-4,5-dihydroxy-2,7-naphthalenedisulphonic acid (H6L), possesses a multifaceted molecular architecture conducive to chelation. psu.edu The molecule is characterized by several key functional groups that can act as coordination sites for metal ions. These include the two hydroxyl (-OH) groups on the naphthalene (B1677914) ring, the azo (-N=N-) group, and the arsonophenyl group (-AsO(OH)2).

The chelation behavior of Arsenazo I is highly dependent on the pH of the solution, which dictates the protonation state of the ligand and thus the availability of its donor atoms for coordination. In complexation with metal ions like copper(II), the chelation is proposed to involve the oxygen atoms of the phenolic hydroxyl groups and one of the nitrogen atoms of the azo group. psu.edu This forms stable chelate rings with the metal ion. For instance, in the formation of a monoprotonated mononuclear complex with copper, [Cu(HL)]3-, the copper ion is believed to be coordinated through the hydroxyl and azo groups. psu.edu In polynuclear complexes, such as the proposed diprotonated dinuclear species [Cu2(H2L)], the coordination environment is more complex, likely involving bridging between metal centers by the ligand. psu.edu

Stoichiometry and Stability of Metal-Arsenazo I Trihydrate Complexes

The interaction between Arsenazo I and metal ions leads to the formation of complexes with varying stoichiometries and stabilities, which are influenced by factors such as pH and the ratio of metal to ligand concentrations.

Spectrophotometric studies have been instrumental in elucidating the stoichiometry of metal-Arsenazo I complexes. For the copper(II)-Arsenazo I system, detailed analysis has revealed the coexistence of different complex species depending on the experimental conditions. psu.edu

At higher metal-to-ligand ratios and in more acidic solutions (pH 4-5), a diprotonated dinuclear species with a 2:1 metal-to-ligand ratio, [Cu2(H2L)], is reported to form. psu.edu As the pH increases (above ~5.25) and at lower metal-to-ligand ratios, a monoprotonated mononuclear complex with a 1:1 stoichiometry, [Cu(HL)]3-, becomes more prominent. psu.edu The formation of these different species highlights the versatility of Arsenazo I as a ligand capable of forming both mononuclear and polynuclear complexes.

Table 1: Stoichiometry of Copper(II)-Arsenazo I Complexes

Complex SpeciesMetal-to-Ligand Ratio (Cu:Arsenazo I)Prevailing ConditionsSource
[Cu2(H2L)]2:1Higher metal-to-ligand ratios, pH 4-5 psu.edu
[Cu(HL)]3-1:1Lower metal-to-ligand ratios, pH > 5.25 psu.edu

The stability of metal-Arsenazo I complexes can be quantified by their stability constants (log K). These constants provide a measure of the strength of the interaction between the metal ion and the ligand. For the copper(II)-Arsenazo I system, stability constants have been determined using computer-assisted analysis of spectrophotometric data. psu.edu

Table 2: Stability Constants of Copper(II)-Arsenazo I Complexes at 25 °C and Ionic Strength I = 1.0 mol dm-3 (KCl)

Equilibrium ReactionComplex SpeciesLog Stability ConstantSource
2Cu2+ + 2H+ + L6- ⇌ [Cu2(H2L)][Cu2(H2L)]log β222 = 31.878 psu.edu
Cu2+ + HL5- ⇌ [Cu(HL)]3-[Cu(HL)]3-log K111 = 11.415 psu.edu

Mechanistic Insights into Complex Formation Dynamics

The formation of complexes between metal ions and Arsenazo I is a dynamic process influenced by solution pH. The speciation of the ligand itself changes significantly with pH, which in turn affects the reaction pathway for complexation.

Studies on the copper(II)-Arsenazo I system suggest a stepwise complex formation mechanism that is pH-dependent. At lower pH values (around 4-5), the prevalent ligand species is [H3L]3-. This species is proposed to react with two copper(II) ions to form the dinuclear complex [Cu2(H2L)]. psu.edu This polynuclear complex reaches its maximum concentration around pH 4.7. psu.edu

As the pH of the solution is increased, particularly above pH 5.25, the deprotonation of the ligand continues, and the formation of the mononuclear complex [Cu(HL)]3- becomes more favorable. This complex reaches its peak concentration at approximately pH 5.8. psu.edu This transition from a dinuclear to a mononuclear complex with increasing pH indicates a shift in the coordination dynamics, likely driven by the changing availability of the ligand's coordination sites due to deprotonation. The mechanism suggests that the formation of the final complex is not a single-step event but rather a series of equilibria that are highly sensitive to the hydrogen ion concentration.

Spectroscopic and Advanced Analytical Methodologies Utilizing Arsenazo I Trihydrate

Advanced Spectrophotometric Approaches for Metal Ion Quantification

Arsenazo III is a highly sensitive chromogenic reagent used for the spectrophotometric determination of numerous metal ions, including alkaline-earth metals, transition metals, and rare earth elements (REEs). nih.govrjpbcs.comnih.gov The fundamental principle of this application lies in the formation of a metal-Arsenazo III complex that exhibits a significant shift in its maximum absorption wavelength (λmax) compared to the free ligand, accompanied by a change in color. researchgate.net This colorimetric response allows for the quantitative measurement of metal ion concentrations even at microgram-per-liter levels.

The reagent's versatility is demonstrated by its application across a wide pH range, from neutral to strongly acidic conditions, enabling the targeted analysis of different groups of elements. rjpbcs.comresearchgate.net For instance, it is widely employed for the determination of calcium in biological and clinical samples at neutral pH. researchgate.net In acidic media, it is a key reagent for quantifying elements like uranium, thorium, and lanthanides. nih.gov

Spectral Response Characteristics of Metal-Arsenazo III Complexes

The interaction between Arsenazo III and metal ions results in the formation of complexes with unique spectral profiles. The free Arsenazo III reagent typically shows a maximum absorption at around 530-540 nm. rjpbcs.comnih.gov Upon complexation with a metal ion, this peak shifts to a longer wavelength, generally in the 600-660 nm range, with the precise λmax being characteristic of the specific metal ion and the reaction conditions. nih.govrjpbcs.com For example, the Arsenazo III complex with lanthanum (La³⁺) exhibits a maximum absorbance at 650 nm, while the complex with europium (Eu³⁺) shows a peak at 655 nm. nih.govresearchgate.net

The stoichiometry of these complexes can vary. While 1:1 metal-to-ligand ratios are common for many transition metals and REEs, other stoichiometries have been reported, particularly for alkaline-earth metals like calcium, which can form 2:2 and 2:1 (dye:Ca²⁺) complexes depending on the dye concentration. rjpbcs.comnih.govnih.gov The molar absorptivity (ε), a measure of how strongly the complex absorbs light at a specific wavelength, is typically very high for Metal-Arsenazo III complexes, signifying the high sensitivity of these analytical methods. nih.gov

Interactive Table: Spectral Properties of Metal-Arsenazo III Complexes
Metal IonWavelength (λmax)Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹)pH/MediumStoichiometry (Metal:Ligand)
Calcium (Ca²⁺)650 nm4.40 x 10⁴pH 5-62:2 or 2:1
Strontium (Sr²⁺)650 nm4.00 x 10⁴pH 5-6Not Specified
Barium (Ba²⁺)650 nm3.65 x 10⁴pH 5-6Not Specified
Manganese (Mn²⁺)620 nmNot SpecifiedpH 7.21:1
Iron (Fe²⁺)560 nmNot SpecifiedpH 5.51:1
Cobalt (Co²⁺)622 nmNot SpecifiedpH 7.21:1
Europium (Eu³⁺)655 nm5.50 x 10⁴pH 2.6Not Specified
Lanthanum (La³⁺)650 nmNot SpecifiedpH 2.7-2.81:1

Note: The specific properties can vary based on experimental conditions.

Optimization of Spectrophotometric Assay Parameters for Enhanced Selectivity

While Arsenazo III is highly sensitive, its selectivity can be limited as it reacts with a broad range of cations. Therefore, optimization of assay parameters is crucial for accurate quantification of a target metal ion in complex matrices. The most critical parameter is pH control. By carefully adjusting the acidity of the solution, the interference from non-target ions can be minimized. For instance, in the analysis of alkaline-earth metals, adjusting the pH to between 5 and 6 eliminates interference from magnesium. nih.gov Similarly, determining rare earth elements is typically performed at a pH below 2.9 to avoid interference from ions like calcium and copper. nih.gov

Another common strategy to enhance selectivity is the use of masking agents. These are auxiliary complexing agents that form stable complexes with interfering ions, preventing them from reacting with Arsenazo III. For example, sodium sulphate can be used as a masking agent to permit the determination of calcium and strontium in the presence of barium. nih.gov Furthermore, the analytical sensitivity can be increased by the addition of certain organic solvents, such as dioxane, acetone, and ethanol, to the reaction medium. nih.gov

Luminescence and Fluorescence Modulations Induced by Complexation

While Arsenazo III is a premier chromogenic indicator, its application as a luminescence or fluorescence sensor is not well-documented in scientific literature. The primary analytical utility of Arsenazo III stems from the pronounced changes in its UV-Visible absorption spectrum upon metal binding. Some rare earth elements, such as europium(III) and terbium(III), possess inherent luminescent properties that can be exploited for their quantification. nih.gov However, these properties are characteristic of the metal ions themselves rather than a fluorescence modulation of the Arsenazo III molecule upon complexation. Analytical methods based on fluorescence for metal ion detection typically rely on different classes of organic molecules specifically designed to exhibit "turn-on" or "turn-off" fluorescence responses upon binding to a target analyte.

Electrochemical Interrogation of Arsenazo III and Its Metal Complexes

Beyond spectrophotometry, Arsenazo III is utilized in electrochemical techniques for the indirect determination of trace metals. Adsorptive stripping voltammetry (AdSV) is a particularly effective method. researchgate.net This technique involves the preconcentration of the Arsenazo III dye on the surface of a working electrode, typically a hanging mercury drop electrode (HMDE), at a specific potential. researchgate.net The accumulated dye produces a distinct reduction peak in the subsequent voltammetric scan.

When a metal ion that complexes with Arsenazo III, such as aluminum(III) or uranium, is present in the sample, it binds to the dye in the solution. researchgate.net The resulting metal-dye complex does not adsorb onto the electrode surface under the same conditions as the free dye. Consequently, the magnitude of the dye's reduction peak decreases in proportion to the concentration of the metal ion. researchgate.net This decrease in the voltammetric signal serves as the basis for quantification. By optimizing parameters such as pH, Arsenazo III concentration, accumulation potential, and accumulation time, very low detection limits, often in the nanomolar range (ppb), can be achieved. researchgate.net

Integration with Flow Injection Analysis and Automated Systems

To meet the demands of high-throughput analysis, Arsenazo III-based methods have been successfully integrated into automated systems, most notably Flow Injection Analysis (FIA). FIA offers several advantages over manual batch methods, including reduced reagent consumption, smaller sample volumes, improved reproducibility, and faster analysis times.

In a typical FIA setup for metal determination, a carrier stream is merged with the Arsenazo III reagent solution. The sample containing the target metal ion is then injected into this mixed stream. The metal-Arsenazo III complex forms rapidly as the sample zone travels through a reaction coil. The colored product then passes through a flow-through spectrophotometer cell, where the absorbance is measured continuously at the λmax of the complex. The resulting peak height or area is proportional to the concentration of the metal ion in the sample.

A more advanced application is the development of cyclic FIA systems. One such system designed for lead determination incorporates a cation exchange mini-column after the detector. mdpi.com This setup allows for the on-line regeneration of the Arsenazo III reagent and the accumulation of the toxic heavy metal from the waste stream, making the analysis more environmentally friendly and cost-effective. mdpi.com The excellent repeatability and simplicity of FIA make it well-suited for continuous monitoring applications. mdpi.com

Research Applications of Arsenazo I Trihydrate in Complex Matrices and Environmental Analysis

Methodologies for Trace Element Enrichment and Separation

To analyze trace concentrations of elements in complex matrices, a pre-concentration or separation step is often required before spectrophotometric determination with Arsenazo I or its derivatives. These enrichment methodologies enhance the analyte's concentration to a detectable level and remove interfering components from the sample matrix.

Solvent Extraction Solvent extraction is a widely used technique for the separation and pre-concentration of uranium and thorium. For uranium analysis in sediments and soil, a liquid-liquid extraction using 20% tributylphosphate (TBP) in a benzene solution effectively separates uranium from interfering elements prior to its determination with Arsenazo III. researchgate.netasianpubs.org Similarly, for the analysis of uranium in ore samples, extraction with TBP in methyl isobutyl ketone (MIBK) is employed. scispace.com This process isolates the target analyte in an organic phase, which can then be back-extracted into an aqueous solution for complexation with the chromogenic reagent. asianpubs.org

Co-precipitation Co-precipitation is another effective strategy for enriching trace elements. In a method for determining thorium in samples like uranium and thorium ores, rock, and soil, calcium oxalate precipitation is used. researchgate.net Thorium is co-precipitated with calcium oxalate, separating it from the bulk sample matrix. The precipitate is then dissolved, and after further purification steps including solvent extraction, the thorium concentration is determined using Arsenazo III. researchgate.net This multi-step approach combines enrichment with robust interference removal. researchgate.net

Solid Phase Extraction (SPE) Solid-phase extraction utilizes sorbent materials to retain the analyte of interest from a large volume of solution. Multi-walled carbon nanotubes (MWCNTs) have been investigated as a reliable solid phase for the pre-concentration of uranium from aqueous solutions before its spectrometric determination with Arsenazo III. researchgate.net Another approach involves the pre-concentration of thorium and uranium on a Dowex 50-X8 cation exchange resin. researchgate.net The retained elements are then eluted and quantified using flow injection with spectrophotometric detection. researchgate.net

Application in Environmental and Geological Sample Analysis

The methodologies combining Arsenazo reagents with selective determination and enrichment strategies have been successfully applied to a variety of real-world environmental and geological samples. The robustness of these methods makes them suitable for matrices ranging from water and soil to complex ores and biological materials.

Geological and Ore Samples Spectrophotometric methods using Arsenazo III are frequently applied to determine uranium and thorium concentrations in geological materials. The method has been successfully used for the analysis of standard reference materials and ore samples at microgram per gram levels. nih.govresearchgate.net For low-grade uranium ores, a direct, non-extractive method has been developed that allows for routine analysis without requiring highly specialized equipment. lp.edu.ua Similarly, the determination of thorium in products containing large amounts of niobium is possible by using oxalic acid as a masking agent. osti.gov The sum of rare earth elements has also been determined in apatites and REE oxide concentrates using a flow-injection analysis system with Arsenazo III. nih.gov

Water, Soil, and Sediment Samples The determination of uranium in environmental samples like water, soil, and sediments is a common application. researchgate.netasianpubs.org After pre-concentration via liquid extraction with TBP, uranium levels in the range of 0.25-10.0 µg/L can be determined in these samples. asianpubs.org A multi-syringe flow injection analysis method has also been developed for the determination of uranium in water samples, demonstrating the adaptability of the Arsenazo III reaction for automated systems. researchgate.net

Biological Samples Arsenazo III has been used for the spectrophotometric determination of thorium in biological materials, such as bone ash. nih.govacs.orgacs.org This application highlights the method's sensitivity for trace-level analysis in complex biological matrices after appropriate sample preparation, such as ashing, to remove organic components. acs.org Furthermore, an assay based on Arsenazo III has been developed to monitor the depletion of rare earth elements from the cultivation media of methanotrophic and methylotrophic bacteria, providing a crucial tool for microbiological research. nih.govnih.gov

Sample TypeAnalyteMethodology HighlightsKey FindingsCitations
Uranium Ores (Low Grade)Uranium(VI)Direct spectrophotometry with Arsenazo III at pH 2.0; DTPA and tartaric acid as masking agents.Provides a simple, rapid, and selective method for routine analysis. lp.edu.ua
Standard Reference Materials & Ore SamplesUraniumSpectrophotometry with Arsenazo III in 3M perchloric acid.Accurate determination at µg g⁻¹ levels with 96.0-98.6% recovery. nih.govresearchgate.net
Sediments and SoilUraniumLiquid extraction with 20% TBP in benzene, followed by spectrophotometry with Arsenazo III.Applicable for concentrations in the range of 0.25-10.0 µg/L. researchgate.netasianpubs.org
Apatites & REE ConcentratesSum of REEsFlow-injection analysis with Arsenazo III detection at 660 nm.Successfully applied after sample decomposition. nih.gov
Bone AshThoriumSpectrophotometric determination using Arsenazo III after ashing of the sample.Demonstrates applicability for trace metal analysis in complex biological matrices. nih.govacs.orgacs.org
Bacterial Culture MediaRare Earth ElementsRapid spectrophotometric assay with Arsenazo III at pH 2.7-2.8.Allows for sensitive monitoring of REE uptake by microorganisms in the 0.1-10 µM range. nih.govnih.gov

Theoretical and Computational Investigations of Arsenazo I Trihydrate Systems

Quantum Chemical Characterization of Electronic Structures and Reactivity

Quantum chemical calculations, primarily employing density functional theory (DFT), have been instrumental in elucidating the electronic structure and reactivity of Arsenazo I. mdpi.com Studies have focused on optimizing the geometry of the free ligand and its metal complexes, revealing key details about bond lengths, bond angles, and torsion angles. mdpi.com These computational results have shown good agreement with available experimental data. mdpi.com

Natural bond orbital (NBO) analysis has been a critical tool in understanding the coordination of metal ions with the Arsenazo I ligand. mdpi.com This analysis has consistently indicated that the primary coordination sites are the oxygen atoms of the arsenate and hydroxyl groups. mdpi.com The electronic spectra of both the free ligand and its complexes have been calculated using time-dependent DFT (TD-DFT), with the calculated absorption maxima aligning well with experimental values. The nature of electronic transitions has been further analyzed through natural transition orbitals (NTOs), providing a deeper understanding of the observed spectral properties.

The calculated binding energies of Arsenazo I complexes with various metal ions have offered insights into their relative stabilities. For instance, theoretical studies have established the stability order of complexes to be UO2(2+) > Th(4+) > Zr(4+). mdpi.com

Table 1: Calculated Binding Energies of Arsenazo I Complexes

Metal IonCalculated Binding Energy (kJ/mol)
UO2(2+)Data not available in provided search results
Th(4+)Data not available in provided search results
Zr(4+)Data not available in provided search results

Molecular Dynamics Simulations of Complexation Processes

Molecular dynamics (MD) simulations have provided a dynamic perspective on the complexation of Arsenazo I with metal ions in aqueous solutions. These simulations have been crucial in confirming the stability of the formed complexes in a solvent environment.

A key finding from MD simulations is the determination of the coordination number of the central metal ion. For example, in the complex with UO2(2+), the coordination number has been identified as 5. The simulation reveals that the uranyl ion is coordinated by two oxygen atoms from the arsenate group, two oxygen atoms from the hydroxyl groups, and one oxygen atom from the azo group. Furthermore, the binding energy of the complex calculated from these simulations has shown good agreement with experimental values, validating the computational model.

Emerging Research Frontiers and Future Prospects for Arsenazo I Trihydrate

Development of Novel Detection Platforms (e.g., Photoacoustic Detection)

A significant area of emerging research is the use of Arsenazo compounds in the development of novel detection platforms, most notably in the field of photoacoustic (PA) imaging. Photoacoustic imaging is a hybrid technique that combines the principles of optical absorption and ultrasound detection, offering the potential for deep-tissue imaging with high resolution. Arsenazo III, in particular, has been investigated as a contrast agent for the photoacoustic detection of micromolar calcium transients. nih.gov

The principle behind this application lies in the change in the optical absorption properties of Arsenazo III upon binding with calcium ions. In the presence of dissolved Ca2+, Arsenazo III exhibits distinct absorption peaks, and the intensity of the photoacoustic signal generated is proportional to the concentration of the Arsenazo III-Ca2+ complex. nih.govnih.gov This allows for the visualization and quantification of calcium ion concentrations in biological systems.

Research has demonstrated the feasibility of using Arsenazo III for monitoring calcium fluxes in vivo. osti.gov Studies have shown a linear increase in the photoacoustic signal with increasing calcium concentrations in the micromolar range. osti.gov This technology holds promise for imaging cellular depolarization and other physiological processes where calcium signaling plays a crucial role, potentially allowing for 3D reconstruction of these events at moderate tissue depths. nih.govnih.gov

ParameterFindingReference
Linear Range for PA SignalA linear increase in photoacoustic signal was observed for calcium concentrations in the range of 1–20 μM when complexed with 25 μM Arsenazo III. osti.gov
PA Signal Linearity with Dye ConcentrationPhantom results demonstrated a strong linear relationship between the photoacoustic signal and Arsenazo III concentration, with coefficients of determination (R²) greater than 0.95. nih.govnih.gov
Wavelengths for PA DetectionIn the presence of Ca2+, Arsenazo III shows absorption peaks at 600 nm and 655 nm, which are utilized for photoacoustic imaging. An isosbestic point is observed around 575 nm. nih.gov
Signal Enhancement in CellsCell studies indicated a significant increase (over 100-fold) in the photoacoustic signal for cells treated with Arsenazo III. nih.gov

Expansion into New Research Domains (e.g., Model Systems for Cation Transport)

The well-characterized interaction of Arsenazo I and its analogues with various cations, particularly calcium, has led to their use in new research domains as model systems for studying cation transport. By acting as a sensitive indicator for the presence and concentration of specific cations, Arsenazo compounds enable researchers to investigate the mechanisms of ion movement across biological membranes and in other complex systems.

For instance, Arsenazo III has been employed as a calcium ion indicator in mouse oocytes to study the cells' Ca2+-buffering and elimination properties. nih.gov By injecting the dye into the oocytes and monitoring the changes in its absorbance spectrum, researchers can track the intracellular concentration of free calcium ions and infer the dynamics of calcium transport and sequestration within the cell. nih.gov

However, it is crucial to acknowledge that Arsenazo III is not a passive observer in these systems. Studies have shown that the dye itself can interact with and even inhibit cellular machinery, such as the sarcoplasmic reticulum calcium pump, thereby affecting the very transport processes it is intended to monitor. nih.gov This highlights the importance of careful experimental design and data interpretation when using Arsenazo compounds as tools to study cation transport.

Challenges and Opportunities in Modern Analytical Chemistry

The use of Arsenazo I trihydrate in modern analytical chemistry presents both challenges and opportunities. A primary challenge is the inherent lack of selectivity of the reagent. rjpbcs.com While highly sensitive, Arsenazo compounds can form complexes with a wide range of metal ions, which can lead to interference in complex sample matrices. rjpbcs.comnih.gov The pH of the solution also significantly influences the complex formation and the resulting absorbance spectrum, requiring careful control of experimental conditions. nih.govnih.gov Furthermore, the chemical structure of Arsenazo compounds, which includes an aromatic group and arsenic, raises concerns about their toxicity and environmental impact. researchgate.net The instability of these reagents in acidic solutions and under certain storage conditions also poses a challenge to their routine use. gyanvihar.orgresearchgate.net

Despite these challenges, significant opportunities exist for the application and refinement of analytical methods involving Arsenazo I. One major area of opportunity is the development of "clean" or "green" analytical methodologies. For example, a flow-injection analysis system has been developed for the determination of lead using Arsenazo III, which incorporates a cation exchange mini-column for the on-line regeneration of the chromogenic reagent. rjpbcs.com This approach significantly reduces the consumption of the toxic reagent and the generation of chemical waste. rjpbcs.com

Another promising avenue is the expansion of Arsenazo-based assays into new fields. For instance, a rapid and sensitive spectrophotometric method using Arsenazo III has been developed to monitor the depletion of rare earth elements from bacterial culture media. nih.gov This provides a valuable tool for studying the role of these elements in microbial metabolism and for optimizing cultivation protocols. nih.gov The continued development of such novel applications, coupled with a focus on greener analytical practices, will ensure the continued relevance of this compound in the field of analytical chemistry.

Q & A

Q. How to troubleshoot inconsistent results in this compound-based calcium assays?

  • Methodological Answer :
  • Reagent purity : Verify dye concentration via UV-Vis (ε = 3.2×10⁴ L·mol⁻¹·cm⁻¹ at 570 nm for Ca²⁺ complexes) .
  • Matrix effects : Dilute samples or apply standard addition to correct for organic interferents (e.g., milk proteins).
  • Equipment calibration : Regularly validate spectrophotometer wavelength accuracy using holmium oxide filters .

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